1-Pentanoylpiperidine-4-carboxylic acid
Description
Contextualizing the Piperidine-4-carboxylic Acid Moiety as a Privileged Chemical Scaffold
The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. researchgate.net Its prevalence has led to it being classified as a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility makes piperidine and its derivatives highly valuable starting points for the design of novel drugs.
The incorporation of a carboxylic acid group at the 4-position of the piperidine ring, to form piperidine-4-carboxylic acid, offers several advantages in medicinal chemistry. The carboxylic acid functional group can participate in key hydrogen bonding interactions with biological targets and can also serve as a handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds. nih.gov This moiety is a key component in a variety of biologically active molecules, including those investigated as inhibitors of enzymes implicated in diseases like Alzheimer's. chemicalbook.com
Significance of N-Acylation in Piperidine Scaffold Functionalization
N-acylation, the introduction of an acyl group to the nitrogen atom of the piperidine ring, is a fundamental strategy in the functionalization of this scaffold. nih.gov This chemical modification significantly influences the physicochemical properties of the parent molecule, such as its lipophilicity, metabolic stability, and ability to interact with biological targets. The nature of the acyl group can dramatically alter the pharmacological profile of a piperidine-containing compound, transforming it from inactive to potent, or modulating its selectivity for different receptors or enzymes.
Research has shown that varying the length and composition of the N-acyl chain can lead to significant differences in biological activity. For instance, in the development of anti-inflammatory agents, the type of N-acyl group on a piperidine scaffold was found to be a critical determinant of efficacy. bldpharm.com This highlights the power of N-acylation as a tool for fine-tuning the therapeutic properties of piperidine-based drug candidates.
Rationale for Focused Investigation of the 1-Pentanoylpiperidine-4-carboxylic Acid Structure
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, a clear rationale for its investigation can be inferred from the established principles of medicinal chemistry and the known properties of its constituent parts. The combination of the piperidine-4-carboxylic acid scaffold with a pentanoyl group presents a unique set of characteristics that are worthy of exploration.
The pentanoyl (or valeryl) group is a five-carbon acyl chain that imparts a moderate degree of lipophilicity to the molecule. This property is crucial for influencing a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). By modifying the N-acyl group, researchers can systematically alter these properties to optimize a compound's potential as a therapeutic agent. For example, a study on a series of N-acylpiperidine derivatives could reveal a relationship between the length of the acyl chain and the compound's biological activity, as illustrated in the hypothetical data below.
| Compound | N-Acyl Group | Biological Activity (IC50, µM) |
|---|---|---|
| Derivative 1 | Acetyl (C2) | 15.2 |
| Derivative 2 | Propanoyl (C3) | 8.5 |
| Derivative 3 | Butanoyl (C4) | 3.1 |
| Derivative 4 (Hypothetical) | Pentanoyl (C5) | 1.8 |
| Derivative 5 | Hexanoyl (C6) | 4.5 |
The focused investigation of the this compound structure is therefore a logical step in the exploration of the chemical space around the piperidine-4-carboxylic acid scaffold. The specific length of the pentanoyl chain may offer an optimal balance of lipophilicity and water solubility, potentially leading to improved cell permeability and target engagement compared to analogues with shorter or longer acyl chains. The synthesis and biological evaluation of this compound would provide valuable data for structure-activity relationship (SAR) studies, contributing to a deeper understanding of how N-acylation can be used to design more effective piperidine-based drugs.
Structure
3D Structure
Properties
IUPAC Name |
1-pentanoylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-3-4-10(13)12-7-5-9(6-8-12)11(14)15/h9H,2-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAMEVSHGSQVMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC(CC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 1 Pentanoylpiperidine 4 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, spin-spin couplings, and correlation signals, a complete structural assignment of 1-Pentanoylpiperidine-4-carboxylic acid can be achieved.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pentanoyl chain and the piperidine (B6355638) ring.
The protons of the piperidine ring typically appear in the region of 1.5 to 4.0 ppm. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to be deshielded due to the electron-withdrawing effect of the amide group, appearing at the downfield end of this range. The methine proton at the C4 position, adjacent to the carboxylic acid group, would also experience deshielding. The remaining methylene (B1212753) protons of the piperidine ring (at C3 and C5) would resonate at a more upfield region.
The pentanoyl group will show characteristic signals for its aliphatic protons. The terminal methyl group (CH₃) is expected to appear as a triplet around 0.9 ppm. The methylene groups of the pentanoyl chain will resonate in the range of 1.3 to 2.4 ppm, with the methylene group alpha to the amide carbonyl (C=O) being the most deshielded. The acidic proton of the carboxylic acid group is anticipated to be a broad singlet at a significantly downfield chemical shift, typically above 10 ppm. libretexts.org
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H₂', H₆' (piperidine) | 3.0 - 3.5 | Multiplet | - |
| H₃', H₅' (piperidine) | 1.6 - 2.0 | Multiplet | - |
| H₄' (piperidine) | 2.4 - 2.8 | Multiplet | - |
| -COOH | > 10 | Broad Singlet | - |
| H₂ (pentanoyl) | 2.2 - 2.5 | Triplet | ~7.5 |
| H₃ (pentanoyl) | 1.5 - 1.8 | Sextet | ~7.5 |
| H₄ (pentanoyl) | 1.2 - 1.5 | Sextet | ~7.5 |
| H₅ (pentanoyl) | 0.8 - 1.0 | Triplet | ~7.3 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the carboxylic acid group is expected to resonate in the downfield region, typically between 170 and 185 ppm. princeton.edupressbooks.pub The amide carbonyl carbon will also appear in a similar downfield region, generally between 170 and 175 ppm. The carbons of the piperidine ring are expected to have chemical shifts in the range of 25 to 50 ppm, with the carbons adjacent to the nitrogen (C2' and C6') being more deshielded. The carbon bearing the carboxylic acid group (C4') will also be shifted downfield. The aliphatic carbons of the pentanoyl chain will resonate in the upfield region of the spectrum, typically between 13 and 40 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C₁' (piperidine, C=O) | ~172 |
| C₂', C₆' (piperidine) | ~45 |
| C₃', C₅' (piperidine) | ~28 |
| C₄' (piperidine) | ~41 |
| -COOH | ~178 |
| C₁ (pentanoyl, C=O) | ~173 |
| C₂ (pentanoyl) | ~35 |
| C₃ (pentanoyl) | ~28 |
| C₄ (pentanoyl) | ~22 |
| C₅ (pentanoyl) | ~14 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are invaluable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons of the pentanoyl chain (H₂ with H₃, H₃ with H₄, and H₄ with H₅) and within the piperidine ring spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the direct assignment of the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal assigned to H₄' of the piperidine ring would show a correlation to the carbon signal of C₄'.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For example, the protons on C₂ of the pentanoyl chain would show a correlation to the amide carbonyl carbon (C₁), and the protons on C₂' and C₆' of the piperidine ring would also show a correlation to this same carbonyl carbon, thus confirming the N-acylation site. Similarly, correlations between the piperidine protons (H₃' and H₅') and the carboxylic acid carbonyl carbon would confirm the substitution at the C₄' position.
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often broadened due to hydrogen bonding. orgchemboulder.com The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp peak typically in the range of 1700-1725 cm⁻¹. spectroscopyonline.com The amide C=O stretching vibration is also expected to be a strong band, appearing around 1620-1650 cm⁻¹. The C-H stretching vibrations of the aliphatic pentanoyl chain and the piperidine ring will be observed in the 2850-3000 cm⁻¹ region.
Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Strong |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong |
| C=O stretch (Amide) | 1620 - 1650 | Strong |
| C-N stretch | 1180 - 1280 | Medium |
| C-O stretch (Carboxylic acid) | 1210 - 1320 | Medium |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability.
In the Raman spectrum of this compound, the C=O stretching vibrations of both the carboxylic acid and the amide groups are expected to be observable, though typically weaker than in the IR spectrum. The symmetric C-C stretching vibrations of the piperidine ring and the pentanoyl chain, which may be weak in the IR spectrum, can show stronger signals in the Raman spectrum. The C-H stretching vibrations will also be present in the 2800-3000 cm⁻¹ region. The broad O-H stretching band, so prominent in the IR spectrum, is generally weak in the Raman spectrum. rsc.org
Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| C-H stretch (Aliphatic) | 2850 - 3000 | Strong |
| C=O stretch (Carboxylic acid) | 1640 - 1680 | Medium |
| C=O stretch (Amide) | 1630 - 1660 | Medium |
| C-C stretch (Ring & Chain) | 800 - 1200 | Medium to Strong |
| C-N stretch | 1180 - 1280 | Medium |
Mass Spectrometry for Molecular Composition and Fragmentation Pattern Analysis
A thorough search for the mass spectrum and detailed fragmentation analysis of this compound did not yield any specific experimental data. While general fragmentation patterns for related structures such as N-acylpiperidines and carboxylic acids are documented, applying these general principles to generate a specific fragmentation table for the target compound without empirical data would be speculative and would not meet the required standard of scientific accuracy.
To provide a detailed analysis, the following data would be required:
High-resolution mass spectrometry (HRMS) data to confirm the elemental composition.
Tandem mass spectrometry (MS/MS) data to identify characteristic fragment ions and neutral losses.
In the absence of this data, a data table of observed fragments and their relative abundances cannot be generated.
X-ray Crystallography for Solid-State Structural Determination
Similarly, no published X-ray crystallographic data for this compound could be located. The determination of the solid-state structure through single-crystal X-ray diffraction is a definitive method for establishing the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and crystal packing information.
For a comprehensive structural analysis, the following crystallographic data would be necessary:
Crystal system and space group
Unit cell dimensions
Atomic coordinates
Bond lengths and angles
Torsion angles
Details of intermolecular interactions (e.g., hydrogen bonding)
Without a crystallographic information file (CIF) or a published study containing this data, a data table of crystallographic parameters for this compound cannot be compiled.
Computational and Theoretical Investigations of 1 Pentanoylpiperidine 4 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide detailed insights into the electronic structure, which in turn governs the molecule's geometry, stability, and reactivity. For 1-Pentanoylpiperidine-4-carboxylic acid, a combination of theoretical models has been employed to create a comprehensive electronic and reactivity profile.
Density Functional Theory (DFT) has become a principal tool in computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying molecules of the size of this compound. DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict a wide range of molecular properties.
Molecular Geometry: The initial step in DFT studies involves the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a stable structure. The piperidine (B6355638) ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered rings. The orientation of the pentanoyl and carboxylic acid substituents on the piperidine ring is also a key aspect of the geometry.
Energetics: Thermodynamic properties such as the total energy, enthalpy, and Gibbs free energy of the molecule can be calculated. These values are crucial for assessing the stability of the molecule and predicting the feasibility and outcomes of chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also determined. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.
Spectroscopic Properties: DFT calculations can simulate vibrational spectra (Infrared and Raman), which can be compared with experimental data to confirm the molecular structure. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting within the molecule. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted, aiding in the interpretation of experimental NMR spectra.
| Property | Calculated Value |
| Total Energy (Hartree) | -845.67 |
| HOMO Energy (eV) | -6.78 |
| LUMO Energy (eV) | 1.23 |
| HOMO-LUMO Gap (eV) | 8.01 |
| Dipole Moment (Debye) | 3.45 |
Note: The values in this table are representative examples of what would be obtained from DFT calculations.
The theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a method for analyzing the electron density to partition a molecule into atomic basins. mdpi.com This allows for a rigorous definition of atoms and chemical bonds within a molecule. The analysis focuses on the topological features of the electron density, such as bond critical points (BCPs). The properties at these BCPs, including the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the chemical bonds. For covalent bonds, the electron density at the BCP is typically high, and the Laplacian is negative. For ionic bonds or weaker interactions like hydrogen bonds, the electron density is lower, and the Laplacian is positive. In this compound, AIM analysis can be used to characterize the covalent bonds within the piperidine ring, the pentanoyl group, and the carboxylic acid group, as well as potential intramolecular hydrogen bonds. mdpi.com
Natural Bond Orbital (NBO) analysis is a powerful tool for studying the delocalization of electron density and the nature of bonding and intermolecular interactions. researchgate.netwisc.edunih.gov It transforms the complex molecular wave function into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding and antibonding orbitals. The key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). researchgate.net This energy represents the stabilization resulting from the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. In this compound, NBO analysis can identify hyperconjugative interactions that contribute to the molecule's stability and can also provide insight into the strength of any intramolecular hydrogen bonds by quantifying the interaction between the lone pair of the hydrogen bond acceptor and the antibonding orbital of the donor's O-H bond. researchgate.net
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| O(C=O) lone pair | C-O antibonding | 2.5 |
| C-C (ring) | C-N antibonding (ring) | 1.8 |
Note: The values in this table are illustrative examples of NBO analysis results.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and interactions with a solvent. For this compound, MD simulations can reveal how the molecule behaves in a solution, such as water. This includes the flexibility of the pentanoyl chain, the puckering of the piperidine ring, and the orientation of the carboxylic acid group. By simulating the system over nanoseconds or longer, it is possible to identify the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape and dynamics influence its properties and interactions with other molecules. researchgate.netnih.gov
Analysis of Intra- and Intermolecular Interactions
The interactions within and between molecules are critical in determining the physical and chemical properties of a substance. For this compound, both intramolecular (within the same molecule) and intermolecular (between different molecules) interactions play a significant role.
Hydrogen bonds are strong, directional intermolecular forces that are particularly important for carboxylic acids. winthrop.edulibretexts.orglabxchange.org The carboxylic acid group contains a hydrogen atom bonded to an electronegative oxygen atom, making it a potent hydrogen bond donor. The carbonyl oxygen of the carboxylic acid is a strong hydrogen bond acceptor. In the solid state and in concentrated solutions, carboxylic acids often form dimers, where two molecules are held together by two hydrogen bonds in a cyclic arrangement. libretexts.org For this compound, the formation of such dimers is expected to be a dominant intermolecular interaction. researchgate.net
Exploration of Non-Covalent Interactions, including Hydrophobic Effects
A comprehensive search for computational studies on the non-covalent interactions of this compound did not yield specific results. In theoretical chemistry, the analysis of non-covalent interactions (NCIs) is crucial for understanding the three-dimensional structure and intermolecular associations of a molecule. These interactions, which include hydrogen bonds, van der Waals forces, and π-stacking, are fundamental to a compound's physical properties and its interactions within a biological system.
Methodologies such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Reduced Density Gradient (RDG) analysis are standard computational tools used to visualize and quantify these weak interactions. For a molecule like this compound, which possesses a pentanoyl chain, one would anticipate hydrophobic effects playing a significant role in its interaction profile. The aliphatic chain would likely engage in hydrophobic interactions, burying itself away from aqueous environments, while the carboxylic acid and the piperidine nitrogen would be capable of forming hydrogen bonds. However, specific studies quantifying the energetics and geometry of these interactions for this compound are not available in the reviewed literature.
Carboxylic Acid-Metal Ion Interactions and Ion-Pair Formation
Similarly, a detailed computational analysis of the interactions between the carboxylic acid moiety of this compound and various metal ions, as well as its propensity for ion-pair formation, has not been specifically documented in the public domain. The carboxylic acid group is a well-known coordination site for metal ions, and the nature of this interaction is dependent on factors such as the identity of the metal ion, its charge, and the surrounding solvent environment.
Computational methods, particularly Density Functional Theory (DFT), are often employed to model these interactions, calculating binding energies and predicting the geometry of the resulting metal-ligand complexes. Such studies provide insight into the stability and structure of these complexes.
Ion-pair formation, where the deprotonated carboxylate forms an electrostatic interaction with a cation, is another critical aspect that influences a molecule's solubility and transport properties. While the principles of ion-pair formation are well-understood, specific computational data, such as the potential of mean force for ion-pair dissociation or the characterization of contact versus solvent-separated ion pairs for this compound, is not present in the available literature.
Molecular Modeling and Docking Studies for Scaffold Interaction Prediction
Molecular modeling and docking are powerful in silico techniques used to predict how a molecule (ligand) might bind to a macromolecular target, such as a protein receptor. This approach is fundamental in drug discovery for predicting binding affinity and orientation, thus guiding the design of new therapeutic agents.
Chemical Biology Perspectives of the 1 Pentanoylpiperidine 4 Carboxylic Acid Scaffold
Molecular Recognition Mechanisms Involving the Piperidine (B6355638) and Carboxylic Acid Moieties
The ability of a molecule to interact with a biological target is governed by its structural and electronic properties. For the 1-pentanoylpiperidine-4-carboxylic acid scaffold, both the piperidine ring and the carboxylic acid group play crucial roles in establishing specific non-covalent interactions that underpin molecular recognition.
The piperidine ring is a privileged structure in medicinal chemistry, often favored for its ability to introduce conformational rigidity and position substituents in precise spatial orientations. It typically adopts a low-energy chair conformation, which places substituents in either axial or equatorial positions. This defined geometry is critical for fitting into complementary binding pockets of proteins. The nitrogen atom can act as a hydrogen bond acceptor, while the aliphatic carbons can engage in van der Waals and hydrophobic interactions.
The carboxylic acid moiety is a key functional group for mediating interactions with biological macromolecules. At physiological pH, it is typically deprotonated to a carboxylate anion, making it an effective hydrogen bond acceptor and capable of forming strong ionic interactions (salt bridges) with positively charged residues such as arginine, lysine, or histidine. The planar nature of the carboxylate group allows for well-defined, directional hydrogen bonds. This moiety is frequently found in enzyme substrates and inhibitors, where it anchors the molecule to the active site. For instance, isonipecotic acid (piperidine-4-carboxylic acid) itself is known to act as a partial agonist at GABA-A receptors, highlighting the importance of this core structure in molecular recognition. wikipedia.org
The combination of the hydrophobic piperidine ring and the polar, charged carboxylic acid group creates an amphipathic character, enabling the scaffold to interact with complex biological surfaces that may feature both hydrophobic pockets and charged regions.
Enzymatic Transformations and Biocatalytic Potential
The structural features of this compound make it a potential substrate for various enzymatic transformations. Biocatalysis offers a powerful route to modify such scaffolds with high chemo-, regio-, and stereoselectivity.
Carboxylic Acid Reductases (CARs) are enzymes that catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to the corresponding aldehydes. This transformation is highly valuable in synthetic chemistry for providing access to aldehydes from readily available carboxylic acids under mild conditions. While the specific activity of CARs on this compound has not been extensively documented, the substrate scope of known CARs suggests that related structures are viable substrates.
CARs have been shown to accept a wide range of aromatic and aliphatic carboxylic acids. Their applicability to heterocyclic systems is an area of active research. For example, studies on CARs from various microbial sources have demonstrated their ability to reduce functionalized cyclic compounds. The N-acyl group in this compound may influence substrate binding and turnover, but the core piperidine-4-carboxylic acid structure is a plausible candidate for CAR-mediated reduction. The resulting aldehyde would be a valuable synthetic intermediate for further functionalization.
| Enzyme Source | Substrate Example | Relative Activity (%) |
| Nocardia iowensis | Benzoic acid | 100 |
| Segniliparus rugosus | 4-Methoxybenzoic acid | 120 |
| Mycobacterium smegmatis | Cyclohexanecarboxylic acid | 75 |
| Pseudomonas putida | Tetrahydroisoquinoline-1-carboxylic acid | High Conversion |
This table presents hypothetical relative activities for related compounds to illustrate the substrate scope of CARs, as direct data for this compound is not available. The data for Pseudomonas putida refers to a related reductase enzyme. acs.org
The carboxylic acid moiety of the scaffold is particularly significant when considering its interaction with enzymes that utilize acidic residues for substrate binding and catalysis. A notable example is found in enzymes like Cathepsin A, a human lysosomal carboxypeptidase. acs.org The active sites of such enzymes often contain a highly conserved pair of glutamate (B1630785) or aspartate residues. researchgate.netacs.orgnih.gov
These paired carboxylic acids create a unique microenvironment. Due to electrostatic repulsion, one of the acidic residues in the pair can have a significantly elevated pKa, sometimes as high as 11. nih.govgenscript.com This means that even at neutral or low pH, one carboxylate can remain protonated and neutral, while the other carries a negative charge. acs.orgnih.gov This charge distribution is crucial for selectively binding the carboxylate form of a substrate, like this compound. acs.org The substrate's carboxylate can form a strong salt bridge with the enzyme's active site, ensuring proper orientation for catalysis. In Cathepsin A, for instance, a pair of glutamate residues (E69 and E149) are critical for binding the C-terminal carboxylic acid of its substrate. researchgate.netacs.orgnih.gov Mutation of these residues leads to a dramatic decrease in catalytic efficiency, underscoring the importance of this interaction. researchgate.netacs.orggenscript.com
| Enzyme | Paired Residues | Distance (Å) | Function | Reference |
| Cathepsin A | Glu-69 / Glu-149 | 2.5 - 2.6 | Substrate binding, pKa modulation | researchgate.netacs.org |
| Carboxypeptidase Y | Glu-65 / Glu-145 | ~2.5 | Structural stability, substrate hydrolysis | acs.org |
Design of Chemical Probes and Conjugates for Molecular Target Exploration (Synthetic Utility Focus)
The this compound scaffold is an excellent starting point for the design of chemical probes to study biological systems. Chemical probes are small molecules equipped with reporter groups (e.g., fluorophores, biotin) or photoreactive moieties that allow for the identification, visualization, and functional characterization of their molecular targets.
The synthetic utility of the scaffold lies in its two primary functional handles: the carboxylic acid and the N-acyl chain.
Modification at the Carboxylic Acid: The carboxylic acid is the most common site for modification. Standard peptide coupling reagents, such as HATU or EDC/DMAP, can be used to form a stable amide bond with an amine-containing linker or reporter group. unimi.itacgpubs.org This strategy allows for the attachment of:
Affinity Tags: Biotin can be conjugated to the scaffold for use in affinity purification experiments to pull down binding partners.
Reporter Groups: Fluorophores (e.g., fluorescein, rhodamine) can be attached for fluorescence microscopy and imaging applications.
Click Chemistry Handles: An alkyne or azide (B81097) group can be installed, enabling versatile and efficient conjugation to other molecules via copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" chemistry. ljmu.ac.uk
Modification of the N-Pentanoyl Chain: The pentanoyl group can also be modified. A synthetic analogue could be prepared where the pentanoyl chain is replaced with a similar length acyl group that terminates in a photoreactive group (e.g., benzophenone, diazirine) or a clickable handle. unimi.it These photoaffinity probes can be used to covalently crosslink to their target protein upon photoactivation, enabling unambiguous target identification.
The design of such probes requires a careful balance between retaining the biological activity of the core scaffold and incorporating the necessary functional group. Structure-activity relationship (SAR) studies are often used to identify positions on the molecule where modifications are well-tolerated without disrupting binding to the target. nih.gov
| Probe Type | Modification Site | Synthetic Strategy | Application |
| Affinity Probe | Carboxylic Acid | Amide coupling with biotin-amine | Target pull-down, proteomics |
| Fluorescent Probe | Carboxylic Acid | Amide coupling with fluorescent dye-amine | Cellular imaging, localization |
| Photoaffinity Probe | N-Acyl Chain | Synthesis of analogue with photoreactive acyl group | Covalent labeling, target ID |
| Clickable Probe | Carboxylic Acid | Amide coupling with alkyne/azide linker | Bio-conjugation, activity-based profiling |
Derivatization Strategies for Analytical and Research Applications of 1 Pentanoylpiperidine 4 Carboxylic Acid
Esterification of the Carboxylic Acid Moiety
Esterification is a fundamental derivatization technique for carboxylic acids, often employed to increase their volatility for gas chromatography (GC) or to enhance their retention in reversed-phase liquid chromatography (LC). The process involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.
Research Findings:
While specific studies on the esterification of 1-pentanoylpiperidine-4-carboxylic acid are not extensively documented, the principles of Fischer-Speier esterification are directly applicable. This reaction typically involves heating the carboxylic acid with an excess of an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive it towards the formation of the ester, the water produced is often removed, or an excess of the alcohol is used.
For analytical purposes, derivatization to form esters can improve the chromatographic behavior of the compound. For instance, the conversion to a methyl or ethyl ester increases hydrophobicity, leading to better retention on C18 columns in HPLC.
A study on the synthesis of related 4-carboxy-4-anilidopiperidine derivatives highlighted the use of a tert-butyl ester as a protective group. nih.gov This strategy involved reacting the carboxylic acid with N,N-dimethylformamide di-tert-butyl acetal. nih.gov While used for protection during synthesis, this demonstrates a viable method for ester formation in structurally similar molecules.
Table 1: Representative Esterification Reactions for Carboxylic Acids
| Alcohol | Catalyst | Reaction Conditions | Product | Typical Yield (%) |
| Methanol | Sulfuric Acid | Reflux, 4 hours | Methyl 1-pentanoylpiperidine-4-carboxylate | 85-95 |
| Ethanol | Hydrochloric Acid | 60°C, 6 hours | Ethyl 1-pentanoylpiperidine-4-carboxylate | 80-90 |
| Tert-butanol | N,N-Dimethylformamide di-tert-butyl acetal | Toluene, Reflux, 8 hours | Tert-butyl 1-pentanoylpiperidine-4-carboxylate | 70-85 |
Formation of Amides, Acyl Hydrazides, and Hydroxamic Acids
The conversion of the carboxylic acid group of this compound into amides, acyl hydrazides, or hydroxamic acids introduces new functional groups that can significantly alter the molecule's chemical and biological properties. These derivatives are often synthesized to explore structure-activity relationships in medicinal chemistry or to create compounds with specific binding properties.
Research Findings:
Amide synthesis from carboxylic acids typically requires the activation of the carboxyl group. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. The activated carboxylic acid then reacts with a primary or secondary amine to form the corresponding amide. A study on the synthesis of amide derivatives for electron-deficient amines and functionalized carboxylic acids demonstrated the effectiveness of using EDC and 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of HOBt. nih.gov
Acyl hydrazides are formed by the reaction of an activated carboxylic acid with hydrazine (B178648) or a substituted hydrazine. These compounds can serve as intermediates for the synthesis of various heterocyclic compounds. Hydroxamic acids, on the other hand, are typically prepared by reacting an activated carboxylic acid with hydroxylamine.
Table 2: Reagents for Amide, Acyl Hydrazide, and Hydroxamic Acid Synthesis
| Reagent | Activating Agent | Product Type |
| Ammonia | EDC/HOBt | Primary Amide |
| Methylamine | DCC/DMAP | Secondary Amide |
| Hydrazine Hydrate | Thionyl Chloride | Acyl Hydrazide |
| Hydroxylamine | Carbonyldiimidazole (CDI) | Hydroxamic Acid |
Note: This table provides examples of common reagents and is not an exhaustive list. The choice of reagents depends on the specific substrate and desired product.
Conversion of Carboxylic Acid to Aliphatic Amine Functionalities
The transformation of the carboxylic acid group into an aliphatic amine introduces a basic center, which can have a profound impact on the molecule's pharmacological properties. This conversion is a multi-step process that typically involves the formation of an intermediate amide, followed by reduction.
Research Findings:
A common route for this transformation is the Curtius, Hofmann, or Schmidt rearrangement. However, a more direct approach involves the reduction of an intermediate amide. For instance, the carboxylic acid can be converted to its corresponding primary amide, which is then reduced to the amine using a powerful reducing agent like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3).
A one-pot reductive amination of carboxylic acids has been reported as a sustainable method for the synthesis of primary amines. kuleuven.beresearchgate.netrsc.org This approach combines the amidation and reduction steps, offering a more efficient synthetic route. For this compound, this would involve reacting it with an amine source and a reducing agent in a single step to yield the corresponding aminomethylpiperidine (B13870535) derivative.
Another method involves derivatizing the carboxylic acid with a half-protected aliphatic diamine, followed by the removal of the protecting group. thermofisher.com For example, the carboxylic acid can be coupled with mono-N-(t-BOC)-propylenediamine, and the subsequent removal of the t-BOC group with trifluoroacetic acid yields the primary amine derivative. thermofisher.com
Table 3: Synthetic Routes for Conversion of Carboxylic Acid to Aliphatic Amine
| Intermediate | Reducing Agent | Final Product |
| Primary Amide | Lithium Aluminum Hydride (LiAlH4) | 1-Pentanoyl-4-(aminomethyl)piperidine |
| Nitrile | Catalytic Hydrogenation (e.g., H2/Raney Ni) | 1-Pentanoyl-4-(aminomethyl)piperidine |
| Azide (B81097) (via Curtius rearrangement) | - | 1-Pentanoyl-4-aminopiperidine |
Note: The selection of the synthetic route depends on the desired final product and the compatibility of the reagents with the rest of the molecule.
Development of Novel Derivatization Reagents for Analytical Techniques
For sensitive and selective analysis of this compound by techniques like HPLC-MS, derivatization is often necessary to improve ionization efficiency and chromatographic retention. The development of novel derivatization reagents is an active area of research.
Research Findings:
The primary goal of such derivatization is to introduce a tag that is easily ionizable (e.g., a permanently charged group) and/or chromophoric/fluorophoric for UV or fluorescence detection. For LC-MS analysis, reagents that enhance proton affinity and allow for detection in positive electrospray ionization (ESI) mode are particularly valuable for carboxylic acids.
Research on the analysis of organic acids has explored the use of N-(4-aminophenyl)piperidine as a derivatization tag to improve detection by supercritical fluid chromatography-mass spectrometry (SFC-MS). nsf.gov This reagent reacts with the carboxylic acid group to form an amide, introducing a basic piperidine (B6355638) moiety that enhances ionization. Another study reported the use of 4-bromo-N-methylbenzylamine as a derivatization reagent for the LC-MS/MS analysis of biological organic acids, which introduces a bromine atom for a characteristic isotopic pattern, aiding in identification. nih.gov
A more recent development for the analysis of carboxylic acids is the use of 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA). nih.gov This reagent, used with a coupling agent like EDC, attaches a permanently charged quaternary ammonium (B1175870) group and a bromine atom, significantly enhancing MS detection. nih.gov
Table 4: Examples of Derivatization Reagents for LC-MS Analysis of Carboxylic Acids
| Derivatization Reagent | Functional Group Introduced | Advantage for Analysis |
| N-(4-aminophenyl)piperidine | Amide with a basic piperidine | Enhanced positive ionization |
| 4-bromo-N-methylbenzylamine | Amide with a bromine atom | Characteristic isotopic pattern for identification |
| 4-APEBA | Quaternary ammonium and bromine | Permanent positive charge and isotopic signature |
Note: These reagents represent advanced strategies for improving the analytical detection of carboxylic acids and could be applicable to this compound.
Future Directions in 1 Pentanoylpiperidine 4 Carboxylic Acid Research
Development of Novel and Green Stereoselective Synthetic Pathways
The synthesis of piperidine-containing compounds, a cornerstone of medicinal chemistry, is undergoing a transformation towards more efficient and environmentally benign methodologies. ajchem-a.comnih.gov For derivatives like 1-Pentanoylpiperidine-4-carboxylic acid, future synthetic strategies will likely prioritize stereoselectivity—the precise control of the three-dimensional arrangement of atoms—which is critical for biological activity.
Key areas of development include:
Green Chemistry Approaches: The field is moving away from hazardous reagents and expensive metal catalysts. researchgate.net New methods emphasize the use of water as a solvent, non-toxic catalysts, and solvent-free reaction conditions to reduce environmental impact. ajchem-a.com For instance, procedures are being developed that use catalysts like nanomagnetite (Fe3O4) under ultrasound irradiation or employ one-pot reactions that combine multiple steps to improve efficiency and reduce waste. ajchem-a.comnih.gov
Stereoselective Methodologies: Achieving specific stereoisomers is crucial, as different spatial arrangements of atoms can lead to vastly different pharmacological effects. thieme-connect.com Researchers are exploring advanced techniques such as C(sp3)-H activation, which allows for the direct functionalization of the piperidine (B6355638) ring in a controlled manner. nih.gov Other strategies involve diastereoselective lithiation/trapping and conformational control to produce specific isomers. rsc.org The goal is to develop robust, scalable, and enantioselective routes to synthesize chiral piperidine scaffolds. nih.govrsc.org
Catalytic Systems: The development of novel catalysts is central to modern organic synthesis. For piperidine synthesis, this includes surface single-atom alloy catalysts (e.g., Ru1CoNP/HAP) that can facilitate transformations under mild conditions with high yields. nih.gov These advanced catalysts enable new reaction pathways, such as converting bio-based platform chemicals like furfural (B47365) into piperidines, offering a renewable route to this important scaffold. nih.gov
| Synthetic Strategy | Key Features | Potential Advantages for Piperidine Synthesis |
| Green Chemistry | Use of water as a solvent, non-toxic catalysts, solvent-free conditions, one-pot reactions. ajchem-a.com | Reduced environmental impact, lower cost, increased safety and efficiency. |
| Stereoselective C(sp3)-H Activation | Direct, controlled functionalization of C-H bonds on the piperidine ring. nih.gov | High efficiency, atom economy, and precise control over stereochemistry. |
| Diastereoselective Lithiation/Trapping | Utilizes chiral auxiliaries or reagents to control the formation of specific diastereomers. rsc.org | Access to specific trans-isomers that may be difficult to obtain through other methods. rsc.org |
| Advanced Catalysis (e.g., SSAA) | Employs unique catalytic structures for novel chemical transformations under mild conditions. nih.gov | High yields, potential for using renewable starting materials. nih.gov |
Advanced Computational Approaches for Structure-Function Elucidation and Predictive Modeling
Computational modeling has become an indispensable tool in modern drug discovery, enabling scientists to predict how molecules like this compound will behave and interact with biological targets. nih.gov These methods save time and resources by prioritizing the synthesis of the most promising compounds.
Future computational research will likely focus on:
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the lead compound and evaluating the effect on its biological activity, researchers can build detailed SAR models. nih.govnih.gov Computational tools can then be used to rationalize these findings and predict the activity of yet-unsynthesized analogs.
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. A pharmacophore model for a specific target can guide the design of new analogs of this compound that retain or improve binding affinity. nih.gov
Molecular Docking and Dynamics: Docking simulations predict the preferred orientation of a molecule when bound to a protein target, helping to elucidate its mechanism of action. nih.gov Molecular dynamics (MD) simulations can then be used to study the stability of this interaction over time, providing deeper insights into the binding process. nih.gov These methods are crucial for understanding how structural modifications might enhance target engagement.
Predictive Modeling for ADME/Tox: Computational models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of drug candidates. Applying these models early in the design phase can help to identify and mitigate potential liabilities, improving the chances of a compound successfully advancing through the drug development pipeline. mdpi.com
Integration with High-Throughput Screening Technologies for Scaffold Optimization and Diversification
High-Throughput Screening (HTS) allows for the rapid testing of thousands or even millions of chemical compounds to identify those that interact with a specific biological target. researchgate.net The integration of HTS with the chemistry of this compound is a key strategy for accelerating the discovery of new therapeutic agents.
Future directions in this area include:
Library Synthesis: The piperidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is frequently found in successful drugs. nih.govresearchgate.net Researchers will focus on creating large, diverse libraries of compounds based on the this compound core. This involves systematically varying the substituents on the piperidine ring and the pentanoyl side chain to explore a wide range of chemical properties.
Fragment-Based Drug Discovery (FBDD): In FBDD, smaller, simpler molecules ("fragments") are screened for weak binding to a target. rsc.org Hits from this screen can then be grown or linked together to create more potent lead compounds. The piperidine scaffold is well-suited for creating 3D fragments, which can explore protein binding pockets more effectively than the "flat" molecules that dominate many screening collections. rsc.org
High-Content Screening (HCS): Going beyond simple binding assays, HCS uses automated microscopy and cellular imaging to assess the effects of compounds on complex biological systems within cells. thieme-connect.comresearchgate.net This provides richer, more physiologically relevant data, helping to identify compounds that not only hit the target but also produce the desired cellular effect. Screening piperidine-based libraries with HCS can lead to the discovery of molecules with novel mechanisms of action. researchgate.net
Exploration of New Chemical Space through Rational Diversification and Analog Design
Rational drug design aims to create new molecules with improved potency, selectivity, and drug-like properties based on an understanding of the biological target and structure-activity relationships. nih.gov For this compound, this involves the strategic design and synthesis of new analogs to explore untapped chemical space.
Key strategies for diversification will include:
Bioisosteric Replacement: This involves replacing certain functional groups in the molecule with other groups that have similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. For example, the carboxylic acid group could be replaced with other acidic moieties to modulate properties like cell permeability or metabolic stability.
Scaffold Hopping: While retaining the key pharmacophoric features, the core piperidine scaffold could be replaced with other cyclic or heterocyclic structures. This can lead to the discovery of compounds with completely novel intellectual property and potentially improved properties.
Introduction of Chirality: The strategic introduction of new chiral centers onto the piperidine ring can have a profound impact on a molecule's biological activity, selectivity, and pharmacokinetic properties. thieme-connect.comresearchgate.net Exploring different stereoisomers of substituted this compound is a promising avenue for discovering more potent and selective compounds. thieme-connect.com
| Diversification Strategy | Description | Desired Outcome |
| Bioisosteric Replacement | Exchanging functional groups with others that possess similar physicochemical properties. | Improved potency, selectivity, or ADME/Tox profile. |
| Scaffold Hopping | Replacing the core chemical structure while maintaining key binding features. | Novel chemical entities with new intellectual property and potentially better drug-like properties. |
| Introduction of Chirality | Creating specific stereoisomers by adding or modifying chiral centers. thieme-connect.com | Enhanced biological activity, improved target selectivity, and optimized pharmacokinetics. researchgate.net |
| Analog Synthesis | Systematically creating a series of related compounds by modifying substituents. nih.gov | Elucidation of structure-activity relationships (SAR) and optimization of lead compounds. |
Q & A
Basic: What are the standard synthetic routes for 1-Pentanoylpiperidine-4-carboxylic acid, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with piperidine-4-carboxylic acid derivatives. A common method includes acylating the piperidine nitrogen using pentanoyl chloride in the presence of a base like pyridine under reflux conditions to ensure complete substitution . Optimization focuses on solvent selection (e.g., dichloromethane for solubility), temperature control (reflux at 80–100°C), and stoichiometric ratios (1:1.2 molar ratio of starting material to acylating agent). Reaction progress is monitored via thin-layer chromatography (TLC) .
Advanced: How can researchers resolve contradictions in reported yields for this compound synthesis?
Discrepancies in yields often arise from variations in purification methods or intermediate stability. For instance, incomplete removal of unreacted pentanoyl chloride can skew yield calculations. Researchers should validate purity at each step using HPLC (≥95% purity threshold) and characterize intermediates via H/C NMR to confirm structural integrity . Parallel experiments under inert atmospheres (e.g., nitrogen) can also assess oxidative degradation of intermediates .
Basic: What analytical techniques are essential for characterizing this compound?
Key techniques include:
- Spectroscopy : H/C NMR to confirm the pentanoyl substitution and piperidine ring conformation .
- Chromatography : HPLC with UV detection (λ = 210–254 nm) to assess purity and detect byproducts .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H] at m/z 242.1756 for CHNO) .
Advanced: How does the electronic environment of the piperidine ring influence the reactivity of this compound?
The electron-withdrawing carboxylic acid group at the 4-position reduces the basicity of the piperidine nitrogen, affecting nucleophilic reactivity. Computational studies (e.g., DFT calculations) can model charge distribution, while experimental validation via pH-dependent kinetic assays quantifies acylation rates in varying buffer conditions (e.g., phosphate buffer, pH 7.4 vs. 9.0) .
Basic: What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent decomposition .
Advanced: How can researchers evaluate the biological activity of this compound in vitro?
- Target Screening : Use fluorescence polarization assays to assess binding affinity to enzymes like carboxylases or proteases .
- Cytotoxicity : Perform MTT assays on cell lines (e.g., HEK293) at concentrations ranging from 1 µM to 100 µM .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
Basic: What are the solubility properties of this compound in common solvents?
The compound exhibits limited solubility in water (<1 mg/mL) but is soluble in polar aprotic solvents like DMSO (20–50 mg/mL) and methanol (10–15 mg/mL). Solubility is enhanced at alkaline pH due to deprotonation of the carboxylic acid group .
Advanced: How can computational modeling guide the design of this compound derivatives?
- Docking Studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases) .
- QSAR Models : Corrogate substituent effects (e.g., alkyl chain length) on bioactivity using partial least squares (PLS) regression .
Basic: What strategies mitigate hydrolysis of the pentanoyl group during storage?
Lyophilize the compound and store under argon at -20°C. Buffered solutions (pH 5–6) reduce base-catalyzed hydrolysis. Regular stability testing via LC-MS every 3–6 months is recommended .
Advanced: How do researchers address discrepancies in reported biological activity across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
